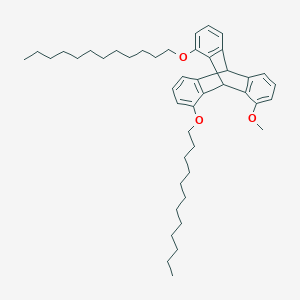
1,8-Didodecyloxy-13-methoxytriptycene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Didodecyloxy-13-methoxytriptycene: is a triptycene derivative known for its unique structural properties. This compound is characterized by its ability to form highly ordered organic thin films through self-assembly, making it valuable in various applications, particularly in the field of organic electronics .
作用机制
Mode of Action
It’s known that the compound can form highly ordered molecular thin films on various substrates, including plastic, through self-assembly .
Biochemical Pathways
The compound’s ability to form highly ordered molecular thin films suggests it may interact with surface-related biochemical pathways .
Result of Action
Its ability to form highly ordered molecular thin films suggests it may influence the physical properties of treated surfaces .
Action Environment
The action of 1,8-Didodecyloxy-13-methoxytriptycene can be influenced by environmental factors. For instance, the formation of highly ordered molecular thin films may depend on the properties of the substrate, such as its chemical composition and physical structure
准备方法
Synthetic Routes and Reaction Conditions: 1,8-Didodecyloxy-13-methoxytriptycene can be synthesized through a multi-step process involving the functionalization of triptycene. The synthesis typically starts with the preparation of 1,8-dihydroxytriptycene, which is then alkylated with dodecyl bromide in the presence of a base to introduce the dodecyloxy groups. The final step involves the methylation of the hydroxyl group at the 13th position using methyl iodide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions: 1,8-Didodecyloxy-13-methoxytriptycene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group under specific conditions.
Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxytriptycene derivatives.
Substitution: Alkyl or aryl-substituted triptycene derivatives.
科学研究应用
1,8-Didodecyloxy-13-methoxytriptycene has several scientific research applications:
Organic Electronics: Used as a surface modifier to enhance the performance of organic field-effect transistors (OFETs) by forming highly ordered thin films.
Material Science: Employed in the development of flexible organic transistors and other electronic devices due to its ability to form stable, large-area films.
Nanotechnology: Utilized in the fabrication of nanostructured materials with precise molecular orientation.
相似化合物的比较
1,8,13-Trihydroxytriptycene: Another triptycene derivative used as a building block for various functional materials.
1,8-Didodecyloxytriptycene: Lacks the methoxy group at the 13th position, resulting in different self-assembly properties.
Uniqueness: 1,8-Didodecyloxy-13-methoxytriptycene is unique due to its combination of dodecyloxy and methoxy groups, which confer distinct self-assembly characteristics and enhance its ability to form highly ordered thin films. This makes it particularly valuable in applications requiring precise molecular orientation and stability .
属性
IUPAC Name |
3,13-didodecoxy-16-methoxypentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64O3/c1-4-6-8-10-12-14-16-18-20-22-33-47-39-31-25-28-36-41-35-27-24-30-38(46-3)42(35)45(43(36)39)44-37(41)29-26-32-40(44)48-34-23-21-19-17-15-13-11-9-7-5-2/h24-32,41,45H,4-23,33-34H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZUWXTHMMRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC2=C1C3C4=C(C2C5=C3C(=CC=C5)OCCCCCCCCCCCC)C=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
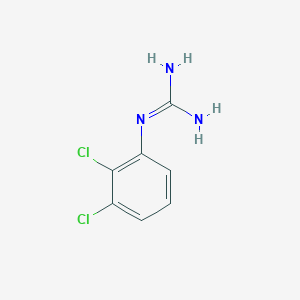
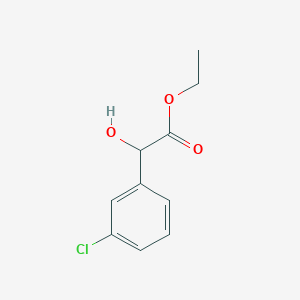
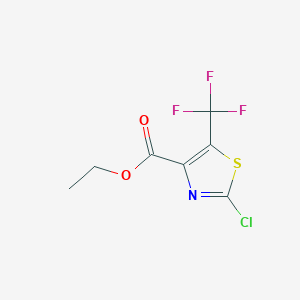
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)
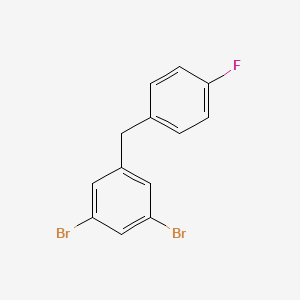
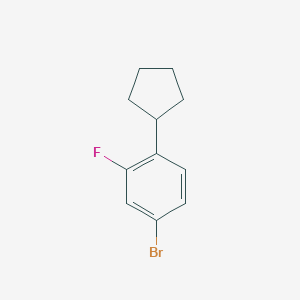
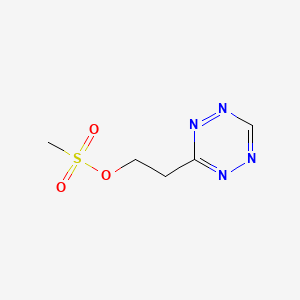
![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)
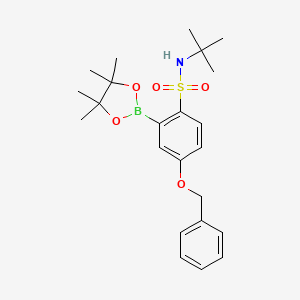
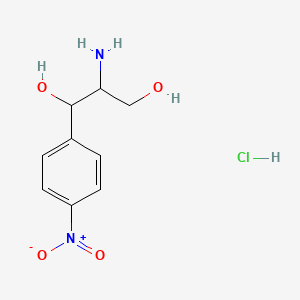
![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)](/img/structure/B6309034.png)
![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)
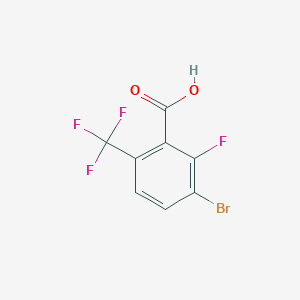
![(2R,3S)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B6309048.png)
